
3-Amino-2-phenylpropanoic acid hydrochloride
描述
3-Amino-2-phenylpropanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of phenylalanine, an essential amino acid, and is often used in various scientific research applications due to its unique properties. This compound is typically found in a white solid form and is soluble in water.
作用机制
Target of Action
3-Amino-2-phenylpropanoic acid hydrochloride, also known as D-Phenylalanine, is an essential aromatic amino acid . It primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biological processes, including the regulation of neurotransmitters and the immune response .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby influencing their function . .
Biochemical Pathways
This compound is involved in several biochemical pathways. As a derivative of phenylalanine, it participates in the synthesis of important neurotransmitters such as melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These neurotransmitters play key roles in various physiological processes, including mood regulation, cognitive function, and the body’s response to stress .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of neurotransmitters. By influencing the levels of these neurotransmitters, it can potentially affect various physiological processes, including mood regulation and cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the individual’s metabolic rate
生化分析
Biochemical Properties
3-Amino-2-phenylpropanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can impact gene expression by acting as a precursor for neurotransmitters like dopamine and norepinephrine, thereby affecting neuronal function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of catecholamines. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve mood by increasing the levels of neurotransmitters. At high doses, this compound can cause toxic effects, such as neurotoxicity and oxidative stress, leading to cellular damage and impaired function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolism pathways. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are responsible for converting phenylalanine to tyrosine and further to catecholamines. These interactions can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by amino acid transporters on the cell membrane and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism and oxidative stress responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-phenylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of phenylalanine with hydrochloric acid. The process typically includes the following steps:
Starting Material: Phenylalanine.
Reaction with Hydrochloric Acid: Phenylalanine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The resulting product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as:
Enzymatic Resolution: Using specific enzymes to selectively produce the desired enantiomer.
Chemical Synthesis: Employing various chemical reagents and catalysts to enhance yield and purity.
化学反应分析
Types of Reactions: 3-Amino-2-phenylpropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
3-Amino-2-phenylpropanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying enzyme-substrate interactions and protein synthesis.
Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
Phenylalanine: An essential amino acid with a similar structure but without the hydrochloride group.
Tyrosine: Another amino acid with a hydroxyl group on the benzene ring.
3-Amino-3-phenylpropanoic Acid: A similar compound with an additional amino group.
Uniqueness: 3-Amino-2-phenylpropanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.
属性
IUPAC Name |
3-amino-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQHYDQYMUUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90765-41-6 | |
| Record name | 3-amino-2-phenylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


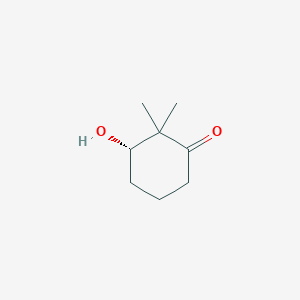
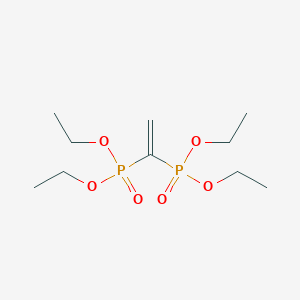
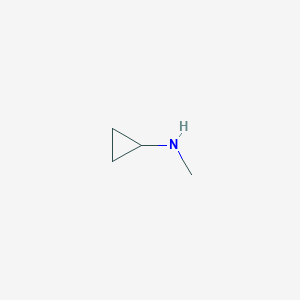
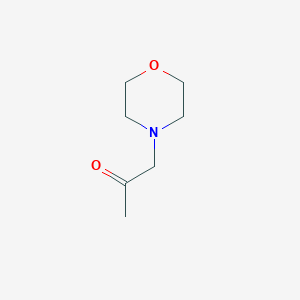
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

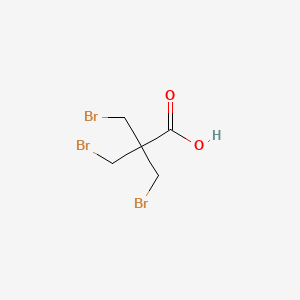

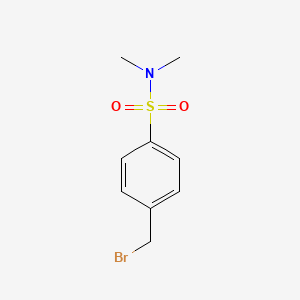
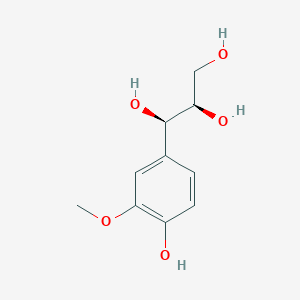

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)


